molecular formula C23H33N5O3S B4056841 2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide

2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide

Cat. No.: B4056841
M. Wt: 459.6 g/mol
InChI Key: PQDQWIXVAKKLOL-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C23H33N5O3S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.23041111 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is involved in the synthesis of various heterocyclic compounds through cascade reactions of thioureido-acetamides, showcasing its utility in generating important heterocycles such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines. These reactions demonstrate excellent atom economy and provide benign new access to these critical structures (Schmeyers & Kaupp, 2002).

Anticonvulsant Activity

Research has identified derivatives of this compound exhibiting significant anticonvulsant activities. The mechanism involves the inhibition of voltage-gated sodium currents and the enhancement of GABA effect, showing potential for further therapeutic exploration (Pękala et al., 2011).

Polymerization Initiator

Derivatives of this compound have been developed as nano-photoinitiators for the preparation of polymer hybrid networks, particularly in air atmosphere. This research outlines the potential for creating robust polymer/filler networks with enhanced thermal stability, demonstrating its applicability in material science and engineering (Batibay et al., 2020).

Radiosynthesis Applications

The compound's derivatives have been used in the radiosynthesis of herbicides and safeners, highlighting its role in enhancing the study of their metabolism and mode of action through the creation of high-specific-activity labeled compounds (Latli & Casida, 1995).

Heterocyclic Synthesis via Cycloaddition Reactions

The compound is involved in the synthesis of various heterocyclic derivatives, emphasizing its versatility and importance in organic chemistry and drug development. This includes the synthesis of triazolopyrimidines and oxadiazepines, further expanding its applicability in creating biologically active compounds (Hunnur, Latthe, & Badami, 2005).

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[[4-methyl-5-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O3S/c1-15-8-5-6-11-18(15)25-21(30)14-32-23-27-26-19(28(23)4)12-24-20(29)13-31-22-16(2)9-7-10-17(22)3/h7,9-10,15,18H,5-6,8,11-14H2,1-4H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDQWIXVAKKLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CSC2=NN=C(N2C)CNC(=O)COC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide

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